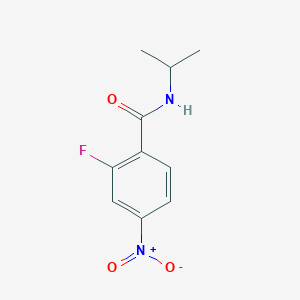

2-Fluoro-N-isopropyl-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-fluoro-4-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQMFEGCXQBIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS No. 927209-10-7) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorine atom at the 2-position and a nitro group at the 4-position, alongside an isopropyl substitution. The molecular formula is with a molecular weight of approximately 198.15 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FN₂O₃ |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 927209-10-7 |

| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group may enhance its electrophilic character, allowing it to participate in nucleophilic attack mechanisms often seen in drug-receptor interactions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of nitrobenzamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

- Study on Structural Analogues : A study investigating the biological activity of structurally similar compounds found that modifications at the nitrogen position significantly influenced their anticancer activity, suggesting that similar modifications to this compound could yield potent derivatives .

- Pharmacological Evaluation : In a pharmacological evaluation involving various nitrobenzamide derivatives, compounds with a fluorine substitution demonstrated enhanced binding affinity to target proteins compared to their non-fluorinated counterparts .

- Mechanistic Insights : Research has shown that the introduction of an isopropyl group can enhance lipophilicity and cellular uptake, potentially leading to increased bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-N-isopropyl-4-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, spectroscopic properties, and functional behavior.

Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility : The N-isopropyl group in the target compound reduces water solubility compared to the primary amide in 2-fluoro-4-nitrobenzamide. This aligns with trends where alkylation of amides increases hydrophobicity.

- Reactivity : The nitro group in both 2-fluoro derivatives facilitates electrophilic substitution or reduction reactions. However, steric hindrance from the isopropyl group in the target compound may slow reaction kinetics compared to the unsubstituted analog.

Spectroscopic and Fluorescence Behavior

- Fluorescence Quenching : The nitro group in this compound likely suppresses fluorescence due to its strong electron-withdrawing nature, a contrast to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, where electron-donating methoxy and methyl groups enhance fluorescence intensity.

- UV-Vis Absorption: The nitro group in the target compound may shift absorption maxima to longer wavelengths compared to non-nitro analogs, as observed in related benzamide systems.

Research Implications and Limitations

Further studies are needed to validate its synthetic pathways, biological activity, and spectroscopic behavior. The absence of explicit solubility or stability data underscores the need for targeted experimental characterization.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-N-isopropyl-4-nitrobenzamide?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, a nitrobenzamide derivative can be synthesized via condensation of 2-fluoro-4-nitrobenzoic acid with isopropylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as hydrolysis of the nitro group. A related reaction pathway for analogous compounds involves the use of triethylamine as a base to facilitate amide bond formation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the molecular structure, particularly the fluorine and nitro group positions.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm, NO asymmetric stretch at ~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed. Key parameters include resolving disorder in the isopropyl group or nitrobenzamide moiety, which is common in fluorinated aromatic systems. Data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. The final structure is validated using R-factor metrics (e.g., ) .

Q. What are the potential biological or pharmacological research applications of this compound?

Nitrobenzamide derivatives are studied for antimicrobial and anticancer properties. For example, structural analogs have shown inhibitory effects on bacterial enzymes or cancer cell proliferation. Researchers typically design assays (e.g., MIC testing, MTT assays) to evaluate bioactivity, focusing on structure-activity relationships (SAR) guided by the fluorine and nitro substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates.

- Catalysis : Lewis acids like ZnCl or BF·EtO can accelerate amidation.

- Temperature Control : Maintaining 0–5°C during coupling minimizes decomposition.

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR shifts)?

- Comparative Analysis : Cross-referencing with databases like NIST Chemistry WebBook or PubChem validates spectral assignments .

- Computational Modeling : DFT (Density Functional Theory) calculations predict NMR chemical shifts or IR frequencies, identifying discrepancies caused by conformational flexibility or solvent effects .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Disordered Groups : The isopropyl or nitro groups may exhibit rotational disorder. Partial occupancy refinement in SHELXL resolves this .

- Twinned Crystals : Data integration tools in programs like CrysAlisPro improve data quality.

- Weak Diffraction : High-intensity synchrotron radiation enhances resolution for low-quality crystals .

Q. How are structure-activity relationship (SAR) studies designed to explore biological activity?

- Analog Synthesis : Modifying the fluorine position (e.g., 3- vs. 4-nitro substitution) or isopropyl group (e.g., tert-butyl replacement) tests steric/electronic effects.

- In Vitro Assays : Dose-response curves (IC values) in cancer cell lines (e.g., MCF-7, HeLa) identify potency trends.

- Molecular Docking : Predicts binding interactions with target proteins (e.g., kinases, bacterial enzymes) using software like AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.